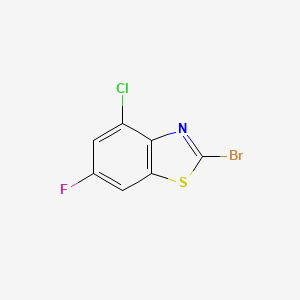![molecular formula C15H20O4 B13818144 2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate CAS No. 112218-65-2](/img/structure/B13818144.png)
2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentenyloxyethyl acrylate can be synthesized through the reaction of dicyclopentadiene with ethylene glycol, followed by esterification with acrylic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of dicyclopentenyloxyethyl acrylate involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
化学反应分析
Types of Reactions
Dicyclopentenyloxyethyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers with desirable properties for coatings and adhesives.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common Reagents and Conditions
Common reagents used in the reactions involving dicyclopentenyloxyethyl acrylate include initiators like benzoyl peroxide for polymerization and catalysts for esterification . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dicyclopentenyloxyethyl acrylate include various polymers and copolymers that are used in coatings, adhesives, and other applications .
科学研究应用
Dicyclopentenyloxyethyl acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in the formulation of drug delivery systems and medical adhesives.
Industry: It is used in the production of UV coatings, adhesives, and inks.
作用机制
The mechanism of action of dicyclopentenyloxyethyl acrylate involves its ability to polymerize and form strong bonds with other molecules. This property makes it useful in the formation of durable coatings and adhesives . The molecular targets and pathways involved in its action include the formation of covalent bonds with other monomers and the initiation of polymerization reactions .
相似化合物的比较
Similar Compounds
Uniqueness
Dicyclopentenyloxyethyl acrylate is unique due to its low skin irritation, low volatility, and good adhesion properties . These characteristics make it particularly suitable for applications in UV coatings and medical adhesives, where safety and performance are critical .
属性
CAS 编号 |
112218-65-2 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
2,2-di(cyclopenten-1-yloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-2-14(16)17-11-15(18-12-7-3-4-8-12)19-13-9-5-6-10-13/h2,7,9,15H,1,3-6,8,10-11H2 |
InChI 键 |
SQDDWMVUEYKDMQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC(OC1=CCCC1)OC2=CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
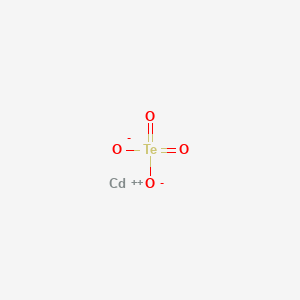
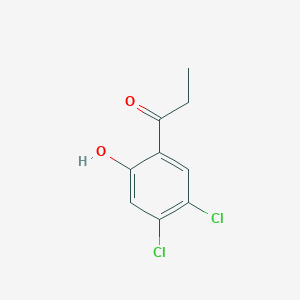
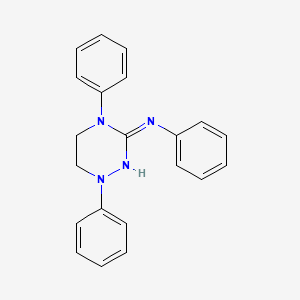
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
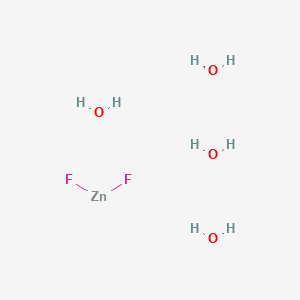
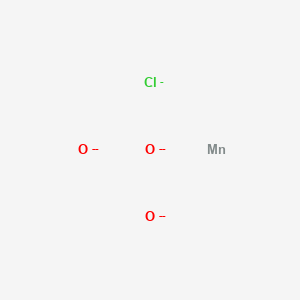
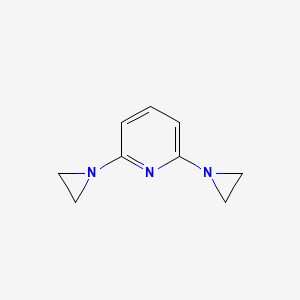
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
